molecular formula C9H20N4O4 B3832950 (E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium

(E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium

Cat. No.: B3832950
M. Wt: 248.28 g/mol
InChI Key: RSAIRKZESAUABD-DCIPZJNNSA-N
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Description

(E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium involves multiple steps, each requiring specific conditions and reagents. The process typically starts with the preparation of the oxidoazanium intermediate, followed by the introduction of the oxymethoxyimino group. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize the reaction conditions and improve yield. The use of advanced techniques such as catalytic oxidation in packed-bed reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxidoazanium derivatives and oxymethoxyimino compounds. Examples are dichloroaniline and various porphyrin derivatives .

Uniqueness

What sets (E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O4/c1-8(2)5-12(14)10-16-7-17-11-13(15)6-9(3)4/h8-9H,5-7H2,1-4H3/b12-10+,13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAIRKZESAUABD-DCIPZJNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[N+](=NOCON=[N+](CC(C)C)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/[N+](=N\OCO/N=[N+](/[O-])\CC(C)C)/[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium
Reactant of Route 2
(E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium
Reactant of Route 3
(E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium
Reactant of Route 4
(E)-2-methylpropyl-[[(E)-[2-methylpropyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium

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